2-Bromo-6-(chloromethyl)pyridine
Overview
Description
2-Bromo-6-(chloromethyl)pyridine: is an organic compound with the molecular formula C6H5BrClN . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine and chloromethyl groups attached to the pyridine ring, making it a valuable intermediate in organic synthesis and various chemical reactions .
Scientific Research Applications
Chemistry: 2-Bromo-6-(chloromethyl)pyridine is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: In medicinal chemistry, it serves as a building block for the synthesis of biologically active molecules, including potential drug candidates .
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of complex organic molecules used in various industrial applications .
Safety and Hazards
Future Directions
The future directions for 2-Bromo-6-(chloromethyl)pyridine involve its use in the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons . This methodology provides a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .
Mechanism of Action
Target of Action
2-Bromo-6-(chloromethyl)pyridine is a chemical compound that is often used in the field of organic synthesis . .
Mode of Action
The mode of action of this compound is primarily through its reactivity as a halogenated pyridine . The bromine and chloromethyl groups attached to the pyridine ring make it a versatile intermediate in organic synthesis . It can participate in various types of reactions, including Suzuki-Miyaura cross-coupling reactions , which are widely used in the formation of carbon-carbon bonds .
Biochemical Pathways
It’s worth noting that the compound’s utility in suzuki-miyaura coupling reactions suggests it may be involved in the synthesis of various biologically active compounds .
Pharmacokinetics
As a synthetic intermediate, it’s primarily used in the laboratory setting for the synthesis of other compounds .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki-Miyaura coupling reactions . This makes it a valuable tool in the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the outcomes of its reactions can be influenced by factors such as temperature, solvent, and the presence of a catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 2,6-Dibromopyridine: One common method involves the use of 2,6-dibromopyridine as a starting material. The bromine at the 6-position is substituted with a chloromethyl group using reagents like isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) and cyanuric chloride.
From 2-Bromo-6-hydroxymethylpyridine: Another approach involves the conversion of 2-bromo-6-hydroxymethylpyridine to 2-bromo-6-(chloromethyl)pyridine using thionyl chloride.
Industrial Production Methods: Industrial production of this compound typically follows the synthetic routes mentioned above, with optimization for large-scale synthesis. The choice of method depends on factors such as cost, availability of starting materials, and safety considerations.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Bromo-6-(chloromethyl)pyridine undergoes nucleophilic substitution reactions where the bromine or chloromethyl group is replaced by other nucleophiles.
Coupling Reactions: It participates in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with the help of palladium catalysts and boron reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, and amines are used under mild to moderate conditions.
Suzuki–Miyaura Coupling: Palladium catalysts and boron reagents are employed under mild conditions, often in the presence of a base.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, and amines are formed.
Coupling Products: Biaryl compounds and other complex organic molecules are synthesized through coupling reactions.
Comparison with Similar Compounds
2-Bromo-6-methylpyridine: Similar in structure but lacks the chloromethyl group, making it less reactive in certain substitution reactions.
2-Chloro-6-(chloromethyl)pyridine: Similar but with chlorine instead of bromine, which can affect its reactivity and the types of reactions it undergoes.
Uniqueness: 2-Bromo-6-(chloromethyl)pyridine is unique due to the presence of both bromine and chloromethyl groups, which provide versatile reactivity in organic synthesis. This dual functionality makes it a valuable intermediate for the synthesis of a wide range of complex organic molecules .
Properties
IUPAC Name |
2-bromo-6-(chloromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-6-3-1-2-5(4-8)9-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQJMBHZLIDFBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617083 | |
Record name | 2-Bromo-6-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
727356-19-6 | |
Record name | 2-Bromo-6-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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